[(Z)-benzylideneamino]thiourea
Overview
Description
[(Z)-benzylideneamino]thiourea is an organosulfur compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as organic synthesis, medicinal chemistry, and materials science .
Mechanism of Action
Target of Action
Thiourea and its derivatives, including [(Z)-benzylideneamino]thiourea, have been found to target several molecular pathways involved in the development of diseases such as cancer . They have been shown to limit angiogenesis and alter cancer cell signaling pathways .
Mode of Action
Thiourea derivatives are known to interact with their targets through various mechanisms. For instance, they can act as Brønsted acid/base catalysts in certain reactions . They are also known to form powerful hydrogen bonds in the ATP binding pocket of enzymes, which is a key mechanism in many tyrosine kinase inhibitors .
Biochemical Pathways
Thiourea derivatives have been found to affect a variety of biochemical pathways. They have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties . They have also been found to inhibit α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) enzymes .
Pharmacokinetics
Thiourea derivatives, such as DSA-00, DSA-02, and DSA-09, exhibit characteristics similar to those of conventional drugs when evaluated in terms of pharmacokinetics, drug-likeness, and medicinal chemistry . They are practically completely absorbed after oral administration and are excreted largely unchanged via the kidneys .
Result of Action
The result of the action of thiourea derivatives is largely dependent on their specific targets and modes of action. For instance, some thiourea derivatives have shown potent anticancer effects, with activity higher than or comparable to reference drugs . They have also demonstrated promising antibacterial and antioxidant potential .
Biochemical Analysis
Biochemical Properties
The biochemical properties of [(Z)-Benzylideneamino]thiourea are quite diverse. It has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been shown to inhibit α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) enzymes . The nature of these interactions is primarily inhibitory, affecting the activity of these enzymes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by interacting with key enzymes and proteins, thereby affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily through its inhibitory interactions with enzymes like AChE and BuChE .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes like AChE and BuChE, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-benzylideneamino]thiourea typically involves the reaction of benzaldehyde with thiourea under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then reacts with thiourea to form the final product. The reaction conditions can vary, but common methods include refluxing the reactants in ethanol or methanol with a catalytic amount of acid or base .
Industrial Production Methods
Industrial production of thiourea derivatives, including this compound, often involves large-scale batch or continuous processes. These processes utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
[(Z)-benzylideneamino]thiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
[(Z)-benzylideneamino]thiourea has a wide range of applications in scientific research:
Comparison with Similar Compounds
[(Z)-benzylideneamino]thiourea can be compared with other thiourea derivatives such as:
Thiourea: The parent compound with a simpler structure and similar reactivity.
Benzylthiourea: A derivative with a benzyl group attached to the thiourea moiety, exhibiting similar biological activities.
Phenylthiourea: A derivative with a phenyl group, known for its use in genetic research and enzyme inhibition studies.
This compound is unique due to its specific structural features, which confer distinct reactivity and biological properties compared to other thiourea derivatives .
Properties
IUPAC Name |
[(Z)-benzylideneamino]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c9-8(12)11-10-6-7-4-2-1-3-5-7/h1-6H,(H3,9,11,12)/b10-6- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHCMAZIKNVDSX-POHAHGRESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=S)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N\NC(=S)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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